molecular formula C16H13NOS2 B2948712 N-(benzo[b]thiophen-5-yl)-2-(phenylthio)acetamide CAS No. 895484-91-0

N-(benzo[b]thiophen-5-yl)-2-(phenylthio)acetamide

Cat. No. B2948712
M. Wt: 299.41
InChI Key: PARHYIRRSLXXAP-UHFFFAOYSA-N
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Description

The compound “N-(benzo[b]thiophen-5-yl)-2-(phenylthio)acetamide” is a complex organic molecule. It contains a benzothiophene moiety, which is a bicyclic compound consisting of a benzene ring fused to a thiophene ring . This structure is ubiquitous in biologically and pharmaceutically important compounds .


Synthesis Analysis

The synthesis of benzothiophene-based molecules has been a subject of great interest and has been actively pursued in recent years . The synthesis often involves transition metal-catalyzed reactions .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on the specific functional groups present in the molecule. Benzothiophenes, for example, are known to participate in various transition metal-catalyzed reactions .

properties

IUPAC Name

N-(1-benzothiophen-5-yl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NOS2/c18-16(11-20-14-4-2-1-3-5-14)17-13-6-7-15-12(10-13)8-9-19-15/h1-10H,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARHYIRRSLXXAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)NC2=CC3=C(C=C2)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501329072
Record name N-(1-benzothiophen-5-yl)-2-phenylsulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501329072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677820
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(1-benzothiophen-5-yl)-2-phenylsulfanylacetamide

CAS RN

895484-91-0
Record name N-(1-benzothiophen-5-yl)-2-phenylsulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501329072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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